Demiditraz (CAS 944263-65-4) is a highly lipophilic, imidazole-derived octopamine receptor agonist primarily procured as an active pharmaceutical ingredient (API) for advanced veterinary acaricides. With a pKa of 7.2 and low aqueous solubility, it is structurally distinct from traditional formamidine-class parasiticides. Its primary procurement value lies in its unique physicochemical profile, which allows it to be converted into stable salts using weak or strong acid modifiers. This processability enables the creation of highly persistent, slow-release topical formulations that maintain structural integrity in complex solvent systems, making it a critical precursor for next-generation, multi-active pest control solutions [1].
When formulating broad-spectrum parasiticides, industrial buyers frequently consider Amitraz as a lower-cost, in-class octopamine agonist substitute. However, Amitraz is a proinsecticide that undergoes rapid metabolic and chemical hydrolysis at slightly acidic physiological pH ranges (pH 5.0–6.0). This hydrolytic instability makes Amitraz chemically incompatible with widely used broad-spectrum agents like fipronil, which require a slightly acidic environment to prevent degradation. Demiditraz overcomes this limitation; its imidazole core allows it to form stable salts that maintain formulation pH below 7.5, preventing the nucleophilic degradation of co-formulated fipronil while resisting its own hydrolysis. Consequently, substituting Demiditraz with Amitraz in multi-active spot-on treatments results in rapid API degradation and complete formulation failure[1].
In multi-active veterinary formulations, the stability of the active ingredients is highly pH-dependent. Fipronil degrades rapidly at pH > 7.5, requiring an acidic formulation environment. Amitraz, the standard comparator, hydrolyzes completely at pH 5.0–6.0, making co-formulation impossible. Demiditraz (pKa 7.2) can be formulated with acid modifiers to maintain a pH below 7.5, completely preventing fipronil degradation while remaining hydrolytically stable itself [1].
| Evidence Dimension | Hydrolytic stability and co-active degradation prevention at pH < 7.5 |
| Target Compound Data | Stable as acid-modified salts; prevents fipronil degradation |
| Comparator Or Baseline | Amitraz (hydrolyzes rapidly at pH 5.0–6.0) |
| Quantified Difference | Demiditraz enables stable multi-active formulations, whereas Amitraz degrades at the required pH. |
| Conditions | Co-formulation with fipronil in dipropylene glycol monomethyl ether (DPGMME) solvent systems. |
This compatibility is essential for manufacturers developing single-dose, multi-active (tick and flea) veterinary treatments.
Demiditraz exhibits exceptionally high potency against hard ticks, specifically the brown dog tick (Rhipicephalus sanguineus). In vitro assays demonstrate that Demiditraz achieves 100% mortality (ED100) at an ultra-low concentration of 0.1 mg/cm², significantly outperforming baseline acaricides that require higher topical loading to achieve total mortality .
| Evidence Dimension | Effective Dose (ED100) for complete mortality |
| Target Compound Data | 0.1 mg/cm² |
| Comparator Or Baseline | Standard baseline acaricides (require higher loading for 100% mortality) |
| Quantified Difference | Demiditraz achieves complete mortality at an ultra-low concentration threshold. |
| Conditions | In vitro anti-tick activity assays against Rhipicephalus sanguineus. |
The ultra-low effective dose reduces the required API loading per unit, lowering raw material costs and minimizing host toxicity risks.
The duration of efficacy for topical parasiticides is a primary procurement metric. While Demiditraz free base provides strong initial efficacy, converting it into weak or strong acid salts (such as ethane-sulfonic acid or pTSA salts) in DPGMME extends its persistence. In vivo models show these salt formulations maintain >97.4% to 100% efficacy against ticks for up to 37 days, outperforming standard free base formulations which exhibit shorter persistence and higher host irritation [1].
| Evidence Dimension | Sustained in vivo acaricidal efficacy duration |
| Target Compound Data | >97.4% to 100% efficacy maintained for up to 37 days |
| Comparator Or Baseline | Demiditraz free base formulations (shorter persistence, higher irritation) |
| Quantified Difference | Acid-modified Demiditraz salts extend near-total efficacy out to 37 days. |
| Conditions | Applied as a spot-on formulation in DPGMME solvent on mammalian models. |
Extending the re-application interval beyond 30 days is a critical commercial differentiator for premium veterinary parasiticides.
Demiditraz is the optimal choice for combination parasiticides (e.g., tick and flea treatments) where co-actives like fipronil require a slightly acidic, stable formulation environment that traditional formamidines cannot survive [1].
Due to its predictable logP and log water solubility, Demiditraz is highly suited for research into quantitative structure-permeability relationship (QSPeR) models, allowing formulators to precisely tune transdermal flux and skin deposition in topical applications [2].
As an imidazole-derived octopamine agonist, Demiditraz provides a critical rotational alternative in agricultural and veterinary settings where target populations have developed resistance to standard formamidine-class acaricides .